molecular formula C13H12N2O B12352004 5-Methyl-5a,10a-dihydrophenazin-1-one

5-Methyl-5a,10a-dihydrophenazin-1-one

Cat. No.: B12352004
M. Wt: 212.25 g/mol
InChI Key: LWOJMIHRDPNBLZ-UHFFFAOYSA-N
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Description

5-Methyl-5a,10a-dihydrophenazin-1-one is a chemical compound with the molecular formula C14H14N2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5a,10a-dihydrophenazin-1-one typically involves the reduction of phenazine derivatives. One common method is the catalytic hydrogenation of 5-Methylphenazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5a,10a-dihydrophenazin-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenazine derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenazine-1,6-dione.

    Reduction: 5-Methyl-5,10-dihydrophenazine.

    Substitution: Halogenated phenazine derivatives.

Scientific Research Applications

5-Methyl-5a,10a-dihydrophenazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5a,10a-dihydrophenazin-1-one involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process. Additionally, it can generate reactive oxygen species (ROS) leading to oxidative stress in microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

    Phenazine: The parent compound, known for its antimicrobial properties.

    5,10-Dihydro-5,10-dimethylphenazine: A similar compound with two methyl groups.

    Phenazine-1,6-dione: An oxidized derivative of phenazine.

Uniqueness: 5-Methyl-5a,10a-dihydrophenazin-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-methyl-5a,10a-dihydrophenazin-1-one

InChI

InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,10,13H,1H3

InChI Key

LWOJMIHRDPNBLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC=CC2=NC3C1=CC=CC3=O

Origin of Product

United States

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